Butyl[(4-fluoro-2-methylphenyl)methyl]amine
Description
Butyl[(4-fluoro-2-methylphenyl)methyl]amine (CAS: 1248478-87-6) is a secondary amine with the molecular formula C₁₂H₁₈FN and a molecular weight of 195.28 g/mol . Its structure comprises a butyl group attached to a benzylamine scaffold substituted with a fluorine atom at the para position and a methyl group at the ortho position of the aromatic ring.
Properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-4-7-14-9-11-5-6-12(13)8-10(11)2/h5-6,8,14H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBXLORXSNQJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-fluoro-2-methylphenyl)methyl]amine typically involves the alkylation of 4-fluoro-2-methylbenzylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and butyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butyl[(4-fluoro-2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Chemistry
-
Synthetic Intermediate:
- Used in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Acts as a precursor for various derivatives through substitution reactions involving the fluorine atom or the amine group.
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Reactivity Studies:
- Exhibits diverse reactivity patterns, including oxidation to form nitroso or nitro compounds, and reduction of the aromatic ring to generate cyclohexyl derivatives.
Biology
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Biological Activity:
- Preliminary studies suggest that butyl[(4-fluoro-2-methylphenyl)methyl]amine may possess antimicrobial and anti-inflammatory properties.
- The compound's ability to modulate enzyme interactions makes it a candidate for studying metabolic pathways.
-
Mechanistic Insights:
- The amine group can form hydrogen bonds with biological macromolecules, influencing their activity.
- The fluorinated aromatic ring engages in π-π interactions with proteins, potentially altering their function.
Industrial Applications
- Agrochemicals:
- Utilized in the formulation of pesticides and herbicides due to its effectiveness against various pests and diseases.
- Dyes and Pigments:
- Employed in the production of colorants, leveraging its stability and reactivity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine release | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation, suggesting potential for development as an anticancer agent. Mechanistic studies revealed that it may inhibit specific signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of Butyl[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical properties of Butyl[(4-fluoro-2-methylphenyl)methyl]amine and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₂H₁₈FN | 195.28 | 4-Fluoro, 2-methylphenyl, butyl | Moderate lipophilicity (predicted) |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | 4-Fluorophenyl, phenyl, tert-butyl | Higher lipophilicity due to bulky groups |
| Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine | C₁₅H₁₈FNO | 247.31 | 4-Fluorophenyl-furan, butan-2-yl | Enhanced π-electron density from furan |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | C₁₅H₁₆BrNO | 330.20 | 4-Bromo, 4-methylphenoxy, methyl | Bromine enhances electrophilic reactivity |
| Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine | C₁₂H₁₆F₃NS | 263.32 | CF₃S-substituted phenyl, butan-2-yl | Strong electron-withdrawing effects from CF₃S |
Key Observations:
- Lipophilicity : Compounds with bulkier substituents (e.g., tert-butyl in ) exhibit higher predicted lipophilicity compared to this compound.
- Reactivity : Bromine in may facilitate nucleophilic substitution reactions, whereas the furan ring in could participate in π-π stacking or charge-transfer interactions.
Biological Activity
Butyl[(4-fluoro-2-methylphenyl)methyl]amine is a compound of significant interest due to its unique structural features, which include a butyl group, a fluorinated aromatic ring, and a methyl group. This combination imparts distinct chemical and biological properties, making it a candidate for various applications in medicinal chemistry, biochemistry, and material science.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for drug development. The compound's ability to interact with biological targets is influenced by its structural characteristics, including the electron-withdrawing nature of the fluorine atom.
The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, potentially inhibiting their functions and altering biochemical pathways. This mechanism is critical for understanding its pharmacological potential.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes. For example, studies have shown that fluorinated compounds can selectively inhibit monoamine oxidases (MAOs), which are important in the metabolism of neurotransmitters. The introduction of fluorine in similar structures has been associated with increased potency as MAO inhibitors .
2. Anticancer Activity
A study evaluating the cytotoxic effects of this compound against human cancer cell lines (A549 and HeLa) demonstrated promising results. The compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent . This activity may be attributed to its ability to interfere with cellular signaling pathways or induce apoptosis in cancer cells.
3. Ligand Properties
The compound has been investigated for its potential as a ligand in biochemical assays. Its structural features allow it to interact effectively with various biological molecules, enhancing selectivity and efficiency in catalytic processes. These properties make it valuable in both research and therapeutic contexts.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Butylbenzylamine | Lacks fluorine; different reactivity | Limited enzyme inhibition |
| 4-Fluorobenzylamine | Contains fluorine but lacks butyl group | Moderate MAO inhibition |
| 2-Methylbenzylamine | Contains methyl but lacks fluorine and butyl groups | Lower cytotoxicity |
| Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine | Similar structure; enhanced reactivity due to tert-butyl | Potential enzyme inhibitor |
Case Studies
Several case studies highlight the biological implications of this compound:
- Fluorinated Compounds as Enzyme Inhibitors : A study demonstrated that structurally similar fluorinated compounds exhibited varying degrees of inhibition on MAO enzymes. The findings suggest that the introduction of fluorine can significantly enhance inhibitory activity .
- Cytotoxic Effects on Cancer Cell Lines : Research on related compounds has shown that modifications in structure can lead to increased cytotoxicity against cancer cells, indicating a pathway for developing new anticancer agents based on this compound .
- Synthesis and Applications : The compound has been utilized as an intermediate in organic synthesis, showcasing its versatility in creating more complex molecules for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
